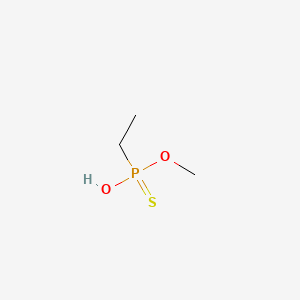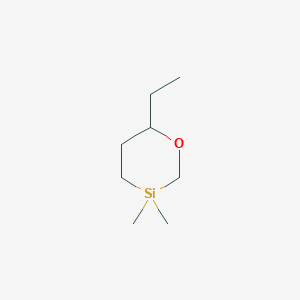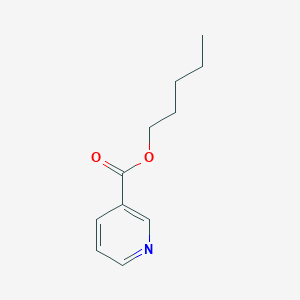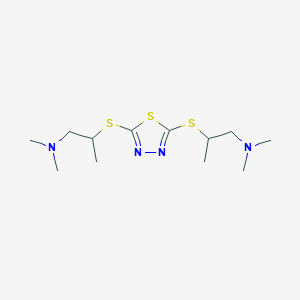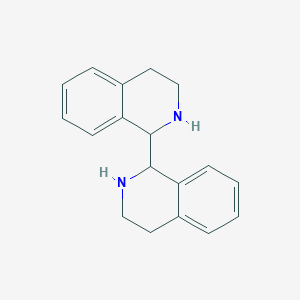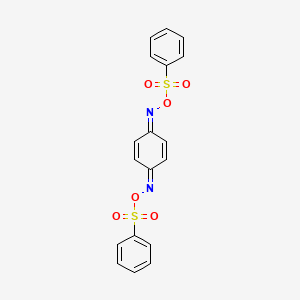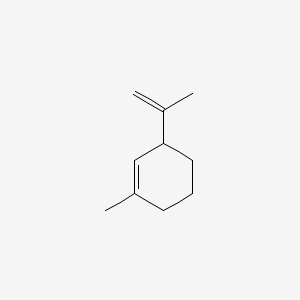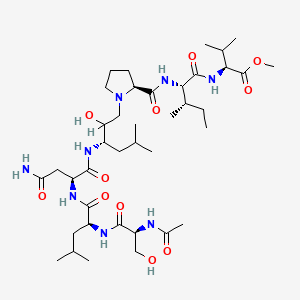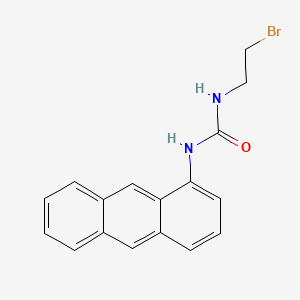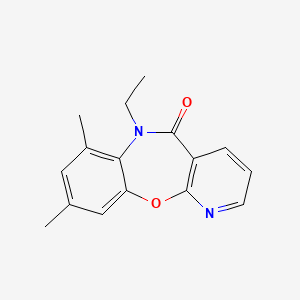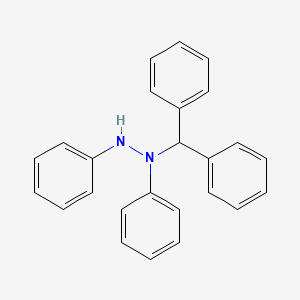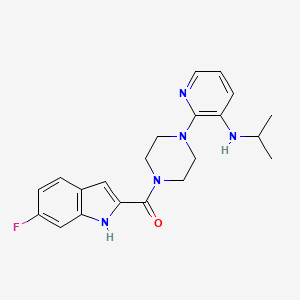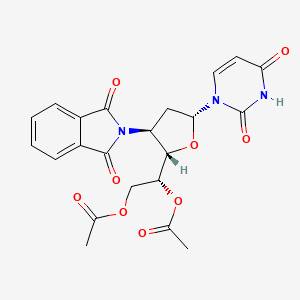
beta-1-(5,6-Di-O-acetyl-2,3-dideoxy-3-phthalimido-D-ribo-hexafuranosyl)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-1-(5,6-Di-O-acetyl-2,3-dideoxy-3-phthalimido-D-ribo-hexafuranosyl)uracil: is a synthetic nucleoside analog This compound is characterized by its complex structure, which includes a uracil base linked to a modified ribose sugar
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-1-(5,6-Di-O-acetyl-2,3-dideoxy-3-phthalimido-D-ribo-hexafuranosyl)uracil typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the ribose sugar are protected using acetyl groups to prevent unwanted reactions during subsequent steps.
Formation of the Phthalimido Group: The phthalimido group is introduced to the ribose sugar through a reaction with phthalic anhydride.
Glycosylation: The protected ribose sugar is then coupled with uracil to form the nucleoside analog.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose sugar.
Reduction: Reduction reactions can be used to modify the uracil base or the ribose sugar.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the uracil base or ribose sugar.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex nucleoside analogs.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Medicine:
- Explored as a potential therapeutic agent for the treatment of viral infections or cancer.
- Studied for its pharmacokinetics and pharmacodynamics in biological systems.
Industry:
- Used in the development of new materials or chemical processes.
- Investigated for its potential use in biotechnology applications.
Wirkmechanismus
The mechanism of action of beta-1-(5,6-Di-O-acetyl-2,3-dideoxy-3-phthalimido-D-ribo-hexafuranosyl)uracil involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This can lead to the inhibition of viral replication or cancer cell proliferation. The molecular targets and pathways involved include:
DNA Polymerase: The compound can inhibit DNA polymerase, preventing the synthesis of new DNA strands.
RNA Polymerase: It can also inhibit RNA polymerase, affecting RNA synthesis.
Cell Cycle Arrest: The compound can induce cell cycle arrest, leading to the inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: Another nucleoside analog with similar protective groups on the ribose sugar.
1,2,3,5-Tetraacetyl-beta-D-ribofuranose: A related compound with acetyl groups on the ribose sugar.
5-Deoxy-1,2,3-tri-O-acetyl-beta-D-ribose: A similar compound with deoxy modifications on the ribose sugar.
Uniqueness: Beta-1-(5,6-Di-O-acetyl-2,3-dideoxy-3-phthalimido-D-ribo-hexafuranosyl)uracil is unique due to the presence of both acetyl and phthalimido groups on the ribose sugar, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
133488-30-9 |
|---|---|
Molekularformel |
C22H21N3O9 |
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
[(2R)-2-acetyloxy-2-[(2S,3S,5R)-3-(1,3-dioxoisoindol-2-yl)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C22H21N3O9/c1-11(26)32-10-16(33-12(2)27)19-15(9-18(34-19)24-8-7-17(28)23-22(24)31)25-20(29)13-5-3-4-6-14(13)21(25)30/h3-8,15-16,18-19H,9-10H2,1-2H3,(H,23,28,31)/t15-,16+,18+,19-/m0/s1 |
InChI-Schlüssel |
HSIIKZKPMSXPQB-ISARSNTHSA-N |
Isomerische SMILES |
CC(=O)OC[C@H]([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC(C1C(CC(O1)N2C=CC(=O)NC2=O)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



